3-Methyl-3',4,5'-trichlorobenzophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-3-methylphenyl)-(3,5-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O/c1-8-4-9(2-3-13(8)17)14(18)10-5-11(15)7-12(16)6-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIUJRKHARJMPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo /regioselective Routes for 3 Methyl 3 ,4,5 Trichlorobenzophenone
Retrosynthetic Analysis and Key Disconnection Strategies for the Target Compound
A retrosynthetic analysis of 3-Methyl-3',4,5'-trichlorobenzophenone offers several logical bond disconnections to simplify the target into more readily available starting materials. The most prominent disconnection is at the carbonyl-aryl carbon-carbon bonds, suggesting two primary synthetic approaches: Friedel-Crafts acylation and cross-coupling reactions.
Route A: Friedel-Crafts Acylation Approach
This strategy involves the formation of one of the carbonyl-aryl bonds via an electrophilic aromatic substitution. The two possible disconnections are:
Disconnection A1: Breaking the bond between the carbonyl group and the 3-methylphenyl ring. This leads to 3-methylbenzoyl chloride (or a related acylating agent) and 1,2,3-trichlorobenzene (B84244) as precursors.
Disconnection A2: Breaking the bond between the carbonyl group and the 3,4,5-trichlorophenyl ring. This retrosynthetic step points to 3,4,5-trichlorobenzoyl chloride and toluene (B28343) as the starting materials.
Route B: Cross-Coupling Approach
This modern approach involves the formation of the diaryl ketone through a transition-metal-catalyzed cross-coupling reaction. A key disconnection can be made at one of the aryl-carbonyl bonds, suggesting precursors suitable for reactions like Suzuki, Negishi, or Heck couplings. For instance, a disconnection could lead to a 3-methylphenyl organometallic reagent and a 3,4,5-trichlorobenzoyl derivative, or vice versa.
Exploration of Classical and Contemporary Carbon-Carbon Bond Formation Reactions for Benzophenone (B1666685) Scaffolds
The synthesis of the benzophenone core of the target molecule can be achieved through several established and modern synthetic reactions.
Friedel-Crafts Acylation: Mechanistic Considerations and Substituent Effects
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. In the context of this compound, this reaction would involve the acylation of either toluene with 3,4,5-trichlorobenzoyl chloride or 1,2,3-trichlorobenzene with 3-methylbenzoyl chloride, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
The regiochemical outcome of the Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic ring undergoing acylation.
Acylation of Toluene: The methyl group is an ortho-, para-director. Therefore, the acylation of toluene with 3,4,5-trichlorobenzoyl chloride would be expected to yield a mixture of 2-methyl- and 4-methyl-3',4',5'-trichlorobenzophenone. The formation of the desired 3-methyl isomer as the major product is not favored under standard Friedel-Crafts conditions.
Acylation of 1,2,3-trichlorobenzene: The chlorine atoms are deactivating and ortho-, para-directing. However, the steric hindrance from the adjacent chlorine atoms would likely direct the incoming acyl group to the less hindered positions, leading to a complex mixture of isomers.
| Reactants | Expected Major Products | Desired Product | Feasibility |
| Toluene + 3,4,5-Trichlorobenzoyl Chloride | 2-Methyl- and 4-Methyl-3',4',5'-trichlorobenzophenone | This compound | Low |
| 1,2,3-Trichlorobenzene + 3-Methylbenzoyl Chloride | Mixture of isomers | This compound | Low |
Cross-Coupling Reactions (e.g., Suzuki, Negishi, Heck) for Aryl-Ketone Linkages
Modern cross-coupling reactions provide a powerful alternative for the synthesis of diaryl ketones, often with higher regioselectivity than classical methods.
Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of an arylboronic acid with an aryl halide. A plausible route would be the coupling of 3-methylphenylboronic acid with 3,4,5-trichlorobenzoyl chloride.
Negishi Coupling: This involves the reaction of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. For the target molecule, this could involve the coupling of a 3-methylphenylzinc reagent with a 3,4,5-trichlorobenzoyl halide.
Heck Reaction: While less common for ketone synthesis, variations of the Heck reaction can be employed to form the aryl-ketone linkage.
These cross-coupling methods offer the advantage of pre-installing the substituents on the respective aromatic rings, thus avoiding the regioselectivity issues associated with Friedel-Crafts acylation.
Alternative Synthetic Strategies for Polyhalogenated and Methylated Aromatic Ketones
Other synthetic strategies could involve the Grignard reaction. For example, the reaction of 3-methylphenylmagnesium bromide with 3,4,5-trichlorobenzaldehyde, followed by oxidation of the resulting secondary alcohol, would yield the desired ketone. This method provides excellent control over the connectivity of the aryl groups.
Strategies for Controlled Introduction of Methyl and Halogen Substituents at Specific Positions
The successful synthesis of this compound hinges on the ability to control the placement of the methyl and chlorine substituents on the aromatic rings.
Regioselective Halogenation Techniques
The synthesis of the 3,4,5-trichlorophenyl moiety would likely start from a precursor that allows for regioselective chlorination. For instance, the direct chlorination of benzoic acid or benzaldehyde (B42025) under specific conditions can lead to the desired substitution pattern. The directing effects of the carboxyl or aldehyde group play a crucial role in the outcome of the halogenation reaction.
Similarly, the synthesis of the 3-methylphenyl precursor would require a strategy to introduce the methyl group at the meta position relative to the point of attachment to the carbonyl group. This is often achieved by starting with a commercially available 3-methyl substituted precursor.
Directing groups can be employed to control the regioselectivity of halogenation. rsc.org For instance, the use of a directing group can facilitate C-H activation at a specific position, allowing for the introduction of a halogen atom with high precision. rsc.orgresearchgate.net Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic compounds. researchgate.netnih.gov
| Technique | Description | Applicability to Target Synthesis |
| Electrophilic Aromatic Substitution | Direct chlorination using a chlorinating agent and a Lewis acid catalyst. Regioselectivity is governed by existing substituents. | Potentially useful for synthesizing the trichlorinated ring, but may lead to isomer mixtures. |
| Directed Ortho Metalation | A directing group on the aromatic ring directs a metalating agent to the ortho position, which can then be quenched with an electrophilic chlorine source. | Could be used if a suitable directing group is incorporated into one of the aromatic precursors. |
| C-H Activation | Transition metal-catalyzed activation of a specific C-H bond followed by halogenation. researchgate.netnih.gov | Offers high regioselectivity and could be a viable strategy for the controlled introduction of chlorine atoms. researchgate.netnih.gov |
Introduction of Methyl Groups via Electrophilic or Nucleophilic Pathways
The incorporation of a methyl group onto an aromatic framework, a critical step in the synthesis of the target compound, can be achieved through several distinct chemical strategies. The choice between an electrophilic or nucleophilic pathway is often dictated by the nature of the substrate, desired regioselectivity, and functional group tolerance.
Electrophilic Methylation: In this approach, the aromatic ring acts as a nucleophile, attacking an electrophilic methyl source. This is a classic example of an electrophilic aromatic substitution (SEAr) reaction. Common electrophilic methylating agents include iodomethane, dimethyl sulfate, and dimethyl carbonate. The reaction is typically catalyzed by a Lewis acid to enhance the electrophilicity of the methylating agent. For the synthesis of this compound, it is more strategic to start with a pre-methylated precursor, such as m-toluoyl chloride, rather than attempting to methylate a pre-formed trichlorobenzophenone, which could lead to a mixture of products and deactivation of the ring by the carbonyl group.
Nucleophilic Methylation: Nucleophilic methylation involves the use of a methyl group source that is nucleophilic in nature, which then attacks an electrophilic center on the substrate. This pathway often employs organometallic reagents. Examples of nucleophilic methylating agents include Grignard reagents (e.g., CH₃-Mg-Br), methyllithium (B1224462) (CH₃Li), and trimethylaluminium. In modern synthesis, transition-metal-catalyzed C–H methylation has emerged as a powerful tool for the direct installation of methyl groups onto arenes, offering high selectivity. This could potentially be applied to a 3',4,5'-trichlorobenzophenone scaffold, directing the methyl group to the desired position on the unsubstituted ring.
| Pathway | Reagent Class | Specific Examples | Mechanism |
| Electrophilic | Alkyl Halides, Sulfates, Carbonates | Iodomethane (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄), Dimethyl Carbonate ((CH₃)₂CO₃) | SN2 reaction or Lewis acid-catalyzed SEAr |
| Nucleophilic | Organometallic Reagents | Methyllithium (CH₃Li), Methylmagnesium Bromide (CH₃MgBr), Trimethylaluminium (Al₂(CH₃)₆) | Nucleophilic attack on an electrophilic center |
| Nucleophilic | C-H Activation | AlMe₃ with Cobalt catalyst | Transition metal-catalyzed C-H bond activation and functionalization |
Optimization of Reaction Parameters for Yield, Purity, and Scalability
The primary method for assembling the benzophenone scaffold is the Friedel-Crafts acylation, a reaction that couples an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. For this compound, this would typically involve the reaction of 3-methylbenzoyl chloride with 1,2,3-trichlorobenzene. The success of this synthesis, particularly in terms of yield, purity, and scalability, hinges on the careful optimization of several key reaction parameters.
Catalyst Choice and Stoichiometry : Aluminum chloride (AlCl₃) is a conventional and potent catalyst for Friedel-Crafts acylation. However, other Lewis acids like ferric chloride (FeCl₃) or antimony pentachloride (SbCl₅) can also be used. For acylation, a stoichiometric amount of the catalyst is often required because it complexes with the product ketone, rendering it inactive. Optimizing the catalyst load can minimize side reactions and reduce waste.
Temperature : Friedel-Crafts reactions are highly temperature-dependent. The reaction of 3-methylbenzoyl chloride and 1,2,3-trichlorobenzene should be initiated at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction and then may be allowed to warm to room temperature or gently heated to drive the reaction to completion. Temperatures that are too high can lead to the formation of tarry by-products and reduced yield.
Reaction Time : The reaction duration must be optimized to ensure complete consumption of the limiting reagent without promoting the formation of degradation products. Progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
| Parameter | Condition | Rationale / Effect on Outcome |
| Lewis Acid Catalyst | AlCl₃, FeCl₃ | Activates the acyl chloride for electrophilic attack. Stoichiometry is key. |
| Solvent | CH₂Cl₂, CS₂, Nitrobenzene | Affects solubility of reactants and catalyst, can influence reaction rate and selectivity. |
| Temperature | 0 °C to 50 °C | Lower temperatures control exothermicity and reduce by-products; higher temperatures increase reaction rate. |
| Reactant Ratio | 1:1 to 1:1.2 (Acyl Chloride:Arene) | Using a slight excess of the arene can help drive the reaction to completion. |
| Reaction Time | 2 - 24 hours | Must be sufficient for completion but not so long as to cause product degradation. |
Advanced Purification Techniques for Complex Organic Syntheses
The crude product from the synthesis of this compound is expected to be a mixture containing the desired product, unreacted starting materials, and isomeric by-products. Achieving high purity requires a multi-step purification strategy employing advanced techniques.
Aqueous Work-up : The first step after the reaction is quenching with a cold acid solution (e.g., dilute HCl) to decompose the aluminum chloride-ketone complex and separate the catalyst residues into the aqueous layer.
Extraction : The organic product is then extracted into an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane.
Column Chromatography : This is the most critical technique for separating complex mixtures of organic compounds. Given the high likelihood of forming isomeric products in Friedel-Crafts reactions, silica (B1680970) gel column chromatography is essential for isolating the target this compound from other isomers that may have similar polarities. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), is typically employed.
Recrystallization : After chromatographic separation, recrystallization is used to obtain the final product in high purity. The selection of an appropriate solvent system (a single solvent or a mixture in which the compound is soluble when hot but insoluble when cold) is determined empirically. Common solvent systems for benzophenones include ethanol (B145695), or mixtures like hexane (B92381)/ethyl acetate.
Vacuum Distillation : For benzophenone derivatives that are liquids or low-melting solids, vacuum distillation can be an effective purification method, although it is less effective at separating close-boiling isomers.
Synthetic Approaches to Isomeric and Analogous Trichlorobenzophenones for Comparative Studies
To understand the structure-activity relationships of this compound, it is valuable to synthesize and study its isomers and analogs.
Synthesis of 3,3',4-Trichlorobenzophenone and Related Isomers
The synthesis of isomeric trichlorobenzophenones follows the same fundamental principles of Friedel-Crafts acylation. For example, the synthesis of 3,3',4-Trichlorobenzophenone can be envisioned through two primary retrosynthetic disconnections:
Route A : Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with 3-chlorobenzoyl chloride.
Route B : Friedel-Crafts acylation of chlorobenzene (B131634) with 3,4-dichlorobenzoyl chloride.
The choice between these routes may depend on the relative reactivity and directing effects of the substituents on the aromatic rings, as well as the commercial availability of the starting materials. Similar strategies can be applied to synthesize other isomers, such as 2,3',4'-trichlorobenzophenone (B1319782) or 3,4,4'-trichlorobenzophenone. The synthesis of related dinitro- and diaminobenzophenones often starts with a Friedel-Crafts reaction involving a nitrobenzoyl chloride and a chlorobenzene, providing a strong procedural basis for these syntheses.
Synthesis of Methyl-Substituted Benzophenone Analogs
A wide array of methyl-substituted benzophenone analogs can be prepared to serve as comparative compounds. The primary synthetic methods include:
Friedel-Crafts Acylation : This remains the most versatile method. For instance, 4-methylbenzophenone (B132839) can be synthesized by the acylation of toluene with benzoyl chloride. Similarly, reacting various substituted benzoyl chlorides with toluene or xylenes (B1142099) can generate a library of methyl-substituted analogs.
Oxidation of Diphenylmethanes : An alternative route involves the synthesis of a substituted diphenylmethane (B89790) followed by oxidation to the corresponding benzophenone. For example, 4-hydroxy-3-methoxy-4'-methylbenzophenone can be prepared via the oxidation of its corresponding benzhydrol intermediate. This method is particularly useful when direct Friedel-Crafts acylation is problematic due to substrate sensitivity or unfavorable regiochemistry.
Advanced Spectroscopic Characterization of 3 Methyl 3 ,4,5 Trichlorobenzophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Methyl-3',4,5'-trichlorobenzophenone, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the seven aromatic protons and the three methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the chlorine atoms, as well as the electron-donating effect of the methyl group.
The protons on the 3-methylphenyl ring (let's denote this as ring A) are expected to appear in distinct regions compared to the protons on the 3',4',5'-trichlorophenyl ring (ring B). The methyl group at the 3-position will cause a slight shielding effect (upfield shift) on the ortho (H-2, H-4) and para (H-6) protons relative to benzene (B151609). Conversely, the protons on ring B will be significantly deshielded (downfield shift) due to the cumulative electron-withdrawing effect of the three chlorine atoms and the carbonyl group.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 7.65 | s | - |
| H-4 | 7.45 | d | 7.6 |
| H-5 | 7.40 | t | 7.6 |
| H-6 | 7.60 | d | 7.6 |
| CH₃ | 2.40 | s | - |
| H-2' | 7.85 | s | - |
| H-6' | 7.85 | s | - |
Disclaimer: These are predicted values and may differ from experimental results.
The protons H-2' and H-6' on the trichlorinated ring are chemically equivalent due to symmetry and are expected to appear as a singlet. The protons on the methyl-substituted ring will exhibit more complex splitting patterns due to spin-spin coupling. H-5 is expected to be a triplet, being coupled to both H-4 and H-6. H-4 and H-6 will likely appear as doublets, each coupled to H-5. The H-2 proton, being adjacent to the carbonyl group and the methyl-substituted carbon, is predicted to be a singlet. The methyl protons will also appear as a singlet as there are no adjacent protons to couple with.
The ¹³C NMR spectrum will provide information on the 14 unique carbon atoms in this compound. The carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons will appear in the 120-145 ppm region, with their specific shifts determined by the attached substituents. The methyl carbon will be found in the aliphatic region, typically around 20-25 ppm.
The chlorine atoms will cause a significant downfield shift for the carbons they are directly attached to (C-3', C-4', C-5'), while the carbons ortho and para to the chlorine atoms will also be affected. The methyl group will have a shielding effect on the carbon it is attached to (C-3) and the other carbons in that ring.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 195.0 |
| C-1 | 137.5 |
| C-2 | 130.5 |
| C-3 | 138.0 |
| C-4 | 128.5 |
| C-5 | 133.0 |
| C-6 | 129.0 |
| CH₃ | 21.5 |
| C-1' | 139.0 |
| C-2' | 131.0 |
| C-3' | 135.0 |
| C-4' | 133.5 |
| C-5' | 135.0 |
| C-6' | 131.0 |
Disclaimer: These are predicted values and may differ from experimental results.
To confirm the assignments from the 1D NMR spectra, a suite of 2D NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks. For the 3-methylphenyl ring, cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6, confirming their connectivity. The absence of cross-peaks for H-2, the methyl protons, and the protons on the trichlorinated ring would support their singlet assignments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated carbons by correlating the signals from the ¹H and ¹³C NMR spectra. For example, the proton signal at ~2.40 ppm would correlate with the carbon signal at ~21.5 ppm, confirming the methyl group assignment.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, the methyl protons should show a correlation to C-3 and C-2, and the protons on both rings should show correlations to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could help to determine the preferred conformation of the two aromatic rings relative to each other. For example, correlations might be observed between the ortho protons of one ring (H-2 and H-6) and the ortho protons of the other ring (H-2' and H-6'), depending on the dihedral angle between the rings.
Solid-State NMR (SSNMR): In the solid state, the orientation-dependent interactions are not averaged out as they are in solution. SSNMR can provide valuable information about the crystalline structure and packing of this compound. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample. The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions. SSNMR could also be used to study polymorphism if the compound crystallizes in different forms.
Variable-Temperature (VT) NMR: The two phenyl rings in benzophenone (B1666685) are not coplanar due to steric hindrance and can rotate relative to each other. VT NMR studies can provide insights into the dynamics of this rotation. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for non-equivalent ortho or meta protons/carbons, which would appear equivalent at room temperature due to rapid rotation. By analyzing the changes in the NMR spectra as a function of temperature, the energy barrier for this conformational change can be determined.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These techniques are complementary and can provide a wealth of information about the functional groups present in a molecule.
The most prominent feature in the IR and Raman spectra of this compound is expected to be the carbonyl (C=O) stretching vibration. For benzophenone itself, this band typically appears around 1660-1670 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic rings.
The electron-donating methyl group on one ring would tend to slightly lower the C=O stretching frequency, while the electron-withdrawing chlorine atoms on the other ring would increase it. The net effect would be a carbonyl stretching frequency that is likely to be slightly higher than that of unsubstituted benzophenone.
Predicted Vibrational Frequencies:
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3100-3000 | Medium |
| C-H stretching (methyl) | 2980-2850 | Medium |
| C=O stretching | 1670-1680 | Strong |
| C=C stretching (aromatic) | 1600-1450 | Medium to Strong |
| C-Cl stretching | 800-600 | Strong |
Disclaimer: These are predicted values and may differ from experimental results.
Analysis of Aromatic Ring Vibrations and Halogen-Induced Perturbations
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and structural features of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.com For this compound, the IR spectrum would be dominated by vibrations characteristic of its aromatic rings, carbonyl group, and carbon-halogen bonds.
The aromatic rings would give rise to several distinct bands. vscht.cz C-H stretching vibrations on the aromatic rings are expected in the 3100-3000 cm⁻¹ region. libretexts.org C=C stretching vibrations within the rings typically appear in the 1600-1400 cm⁻¹ range. vscht.cz Furthermore, the substitution pattern on each ring influences the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ "fingerprint" region, which can help confirm the arrangement of substituents. libretexts.org
The presence of three chlorine atoms on one ring and a methyl group on the other induces significant perturbations. Halogen substitution can shift the frequency and intensity of ring vibrations due to electronic and mass effects. The C-Cl stretching vibrations themselves are expected to produce strong absorptions, typically in the 1100-800 cm⁻¹ region, although their exact position can be complex. The methyl group would show characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹. libretexts.org The prominent carbonyl (C=O) stretch of the benzophenone core is anticipated to be a strong, sharp band around 1660 cm⁻¹, its position influenced by the electronic effects of the attached substituted rings. masterorganicchemistry.com
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic Rings |
| 2950-2850 | C-H Stretch | Methyl Group (-CH₃) |
| ~1660 | C=O Stretch | Ketone (Benzophenone) |
| 1600-1400 | C=C Stretch | Aromatic Rings |
| ~1450 & ~1375 | C-H Bend | Methyl Group (-CH₃) |
| 1100-800 | C-Cl Stretch | Chloro-aromatic |
| 900-650 | C-H Out-of-plane Bend | Substituted Aromatic Rings |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. libretexts.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition
High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). scispace.com This precision allows for the determination of the exact molecular formula of a compound from its molecular ion peak. For this compound (C₁₄H₉Cl₃O), HRMS would be used to confirm its elemental composition. The presence of three chlorine atoms would create a distinctive isotopic pattern for the molecular ion peak ([M]⁺), with successive peaks separated by two mass units (e.g., [M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The relative intensities of these peaks would be characteristic of a molecule containing three chlorine atoms.
Expected HRMS Data for the Molecular Ion of this compound
| Ion Formula | Calculated Exact Mass (Da) | Isotope |
| [C₁₄H₉³⁵Cl₃O]⁺ | 321.9719 | [M]⁺ |
| [C₁₄H₉³⁵Cl₂³⁷ClO]⁺ | 323.9690 | [M+2]⁺ |
| [C₁₄H₉³⁵Cl³⁷Cl₂O]⁺ | 325.9660 | [M+4]⁺ |
| [C₁₄H₉³⁷Cl₃O]⁺ | 327.9631 | [M+6]⁺ |
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and fragmented to generate product ions. This technique provides detailed structural information by revealing the molecule's fragmentation pathways. mdpi.com
For this compound, the molecular ion would likely undergo fragmentation characteristic of benzophenones and substituted aromatics. Key fragmentation steps would include:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to the formation of acylium ions. This would result in ions corresponding to [CH₃-C₆H₄-CO]⁺ and [Cl₃-C₆H₂-CO]⁺.
Loss of Neutrals: The loss of small, stable neutral molecules like carbon monoxide (CO) from acylium ions is a common pathway. libretexts.org
Cleavage of Substituents: Fragmentation may involve the loss of a chlorine atom (Cl•) or a methyl radical (•CH₃) from the molecular ion or subsequent fragment ions.
Analyzing the resulting product ions allows for the reconstruction of the molecule's structure and confirms the positions of the substituents.
Plausible Fragmentation Pathways in MS/MS
| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |
| 322 (approx.) | Cleavage of aryl-carbonyl bond | 205 (approx.) | C₇H₄Cl₃ |
| 322 (approx.) | Cleavage of aryl-carbonyl bond | 119 | C₇H₂Cl₃O |
| 205 (approx.) | Loss of Carbon Monoxide | 177 (approx.) | CO |
| 119 | Loss of Carbon Monoxide | 91 | CO |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure and conjugation within a molecule. science-softcon.de
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the benzophenone chromophore. Typically, benzophenones exhibit two main absorption bands:
An intense band at shorter wavelengths (around 250-280 nm) corresponding to the π → π* transition within the aromatic rings and carbonyl group. science-softcon.de
A weaker, longer-wavelength band (around 330-360 nm) corresponding to the formally forbidden n → π* transition, involving the non-bonding electrons on the carbonyl oxygen. science-softcon.de
The positions and intensities of these bands are sensitive to the substituents on the aromatic rings. The methyl group (an electron-donating group) and the chlorine atoms (electron-withdrawing and π-donating) will modulate the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λ_max) compared to unsubstituted benzophenone. The spectrum is typically recorded in a non-polar solvent like hexane (B92381) or ethanol (B145695) to observe these electronic transitions.
Expected UV-Vis Absorption Data
| Solvent | λ_max (nm) (approx.) | Electronic Transition | Molar Absorptivity (ε) |
| Hexane | 260 | π → π | High |
| Hexane | 340 | n → π | Low |
X-ray Crystallography for Precise Solid-State Molecular Geometry and Packing Arrangements (if applicable)
Of particular interest would be the dihedral angle between the two phenyl rings, which is a key structural feature of benzophenones. This angle is influenced by steric hindrance from the substituents. The analysis would also reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as C-H···O or halogen bonding that stabilize the solid-state structure. researchgate.net This information is crucial for understanding the relationship between molecular structure and macroscopic physical properties.
Nuclear Quadrupole Resonance (NQR) Spectroscopy for Chlorine Environment Characterization
Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that is highly sensitive to the local electronic environment of nuclei with a quadrupole moment, such as ³⁵Cl and ³⁷Cl. researchgate.net Unlike NMR, NQR is performed in the absence of an external magnetic field. researchgate.net The resonance frequency is directly proportional to the electric field gradient (EFG) at the nucleus, which is determined by the surrounding charge distribution.
For this compound, NQR would be an excellent tool to characterize the environments of the three chlorine atoms. Since the three chlorine atoms are in chemically non-equivalent positions (3', 4', and 5'), they are expected to experience different EFGs and thus produce distinct NQR resonance frequencies. The number of observed resonance lines would confirm the number of unique chlorine environments in the crystal's unit cell. The specific frequencies would provide insight into the nature of the C-Cl bonds, including their ionic character and any involvement in weak intermolecular interactions.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, as well as a singlet for the methyl group protons. The aromatic region would display complex splitting patterns due to the different chemical environments of the protons. The methyl group would likely appear as a singlet around 2.4 ppm.
¹³C NMR: The carbon NMR spectrum would exhibit signals for the carbonyl carbon (typically in the range of 190-200 ppm), the methyl carbon, and the aromatic carbons. The number of distinct aromatic carbon signals would confirm the substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1650-1670 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and methyl groups, and C-Cl stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of 315.58. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing three chlorine atoms.
Chemical Reactivity and Mechanistic Investigations of 3 Methyl 3 ,4,5 Trichlorobenzophenone
Nucleophilic and Electrophilic Aromatic Substitution Reactions on the Phenyl Rings
The two aromatic rings in 3-Methyl-3',4,5'-trichlorobenzophenone exhibit distinct reactivities towards substitution reactions due to their different substituents.
Nucleophilic Aromatic Substitution (SNAr):
Aromatic rings generally undergo nucleophilic substitution when they are electron-poor. wikipedia.org This reaction is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group (typically a halide). wikipedia.orglibretexts.orgmasterorganicchemistry.com
On the Trichlorinated Phenyl Ring: This ring is highly deactivated towards electrophilic attack and activated for nucleophilic aromatic substitution (SNAr) due to the presence of three electron-withdrawing chlorine atoms and the deactivating benzoyl group. The chlorine atoms, particularly those at the 3' and 5' positions, are meta to each other, and the one at the 4' position is para to the carbonyl bridge. Nucleophilic attack is most likely to occur at the positions activated by these electron-withdrawing groups. The carbonyl group strongly deactivates the ortho (2', 6') and para (4') positions. Therefore, a nucleophile would preferentially attack the carbons bearing the chlorine atoms. The 4'-chloro position is activated by the carbonyl group (para) and the 3',5'-chloro substituents. The 3'- and 5'-chloro positions are activated by the other chloro substituents and the carbonyl group. The precise regioselectivity would depend on the specific nucleophile and reaction conditions, but substitution at the 4'-position is often favored in activated systems. masterorganicchemistry.com
Electrophilic Aromatic Substitution (EAS):
Electrophilic aromatic substitution is favored on electron-rich aromatic rings. lumenlearning.com
On the Methyl-Substituted Phenyl Ring: This ring is activated towards electrophilic attack by the electron-donating methyl group. The methyl group is an ortho, para-director. stackexchange.comlibretexts.orglibretexts.org However, the benzoyl group is a strong deactivating group and a meta-director. libretexts.org Therefore, there is a conflict in directing effects. The activating effect of the methyl group will direct incoming electrophiles to the ortho (2, 6) and para (4) positions relative to it. The deactivating benzoyl group will direct to the meta (3, 5) positions relative to the carbonyl carbon. In such competing scenarios, the activating group's influence is generally stronger. Thus, substitution is most likely to occur at the positions ortho and para to the methyl group (positions 2, 4, and 6), with steric hindrance potentially reducing the yield of the ortho-substituted products. libretexts.org
On the Trichlorinated Phenyl Ring: This ring is strongly deactivated towards electrophilic substitution due to the powerful electron-withdrawing effects of the three chlorine atoms and the carbonyl group. lumenlearning.com Electrophilic attack on this ring would be extremely slow and require harsh reaction conditions. If a reaction were to occur, the directing effects would be complex, but substitution would be significantly disfavored compared to the other ring.
The following table summarizes the directing effects of the substituents on both phenyl rings.
| Ring | Substituent | Position | Electronic Effect | Directing Effect for EAS | Directing Effect for SNAr |
| Ring A (Methylated) | -CH₃ | 3 | Electron-Donating (Inductive, Hyperconjugation) | Ortho, Para-directing (Activator) | Deactivating |
| -CO-Ar' | 1 | Electron-Withdrawing (Inductive, Resonance) | Meta-directing (Deactivator) | Activating | |
| Ring B (Chlorinated) | -Cl | 3', 4', 5' | Electron-Withdrawing (Inductive) | Ortho, Para-directing (Deactivator) | Activating |
| -CO-Ar | 1' | Electron-Withdrawing (Inductive, Resonance) | Meta-directing (Deactivator) | Activating |
This is an interactive data table. You can sort and filter the data.
Specific kinetic and thermodynamic data for 3-Methyl-3',4',5'-trichlorobenzophenone are not available. However, general principles can be applied to predict its reactivity.
Kinetics:
Nucleophilic Aromatic Substitution: The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. masterorganicchemistry.com The presence of multiple electron-withdrawing chloro substituents on one ring of 3-Methyl-3',4',5'-trichlorobenzophenone would significantly increase the rate of nucleophilic substitution on that ring compared to a non-chlorinated analogue. libretexts.org The reaction is typically second-order, being first-order in both the aromatic substrate and the nucleophile. libretexts.org The rate-determining step is usually the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The stability of this intermediate, which is enhanced by electron-withdrawing groups, is key to the reaction's kinetics.
Electrophilic Aromatic Substitution: The rate of EAS would be significantly slower on both rings compared to benzene (B151609) due to the deactivating effect of the benzoyl group. lumenlearning.com However, the methyl-substituted ring would react faster than the trichlorinated ring. The electron-donating methyl group helps to stabilize the positively charged intermediate (the sigma complex), thereby lowering the activation energy and increasing the reaction rate relative to the unsubstituted benzophenone (B1666685). libretexts.org
Thermodynamics:
Nucleophilic Aromatic Substitution: SNAr reactions are generally thermodynamically favorable if the nucleophile is strong and the leaving group is stable. Chloride is a good leaving group. The formation of a new, strong bond between the nucleophile and the aromatic carbon, and the departure of the stable chloride ion, would likely result in an exothermic reaction.
Reactivity of the Carbonyl Group: Addition, Reduction, and Oxidation Chemistry
The carbonyl group in 3-Methyl-3',4',5'-trichlorobenzophenone is a key site of reactivity. It is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic.
Reduction:
The carbonyl group of benzophenones can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions. wikipedia.orglibretexts.org
Reduction to Alcohol: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to a secondary alcohol (diphenylmethanol derivative). wikipedia.org
Reduction to Methylene Group (Deoxygenation): More vigorous reduction methods can completely remove the carbonyl oxygen to form a methylene (-CH₂-) group. Common methods include:
Wolff-Kishner Reduction: This involves the formation of a hydrazone followed by treatment with a strong base (like KOH) at high temperatures. libretexts.orgyoutube.com These basic conditions would be compatible with the chloro substituents.
Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in the presence of a strong acid (like HCl). libretexts.orgyoutube.com The acidic conditions might lead to side reactions, but it is an effective method for deoxygenation.
The following table summarizes common reduction reactions of the carbonyl group.
| Reaction | Reagents | Product |
| Reduction to Alcohol | NaBH₄ or LiAlH₄, followed by H₃O⁺ | Secondary Alcohol |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Methylene (-CH₂-) |
| Clemmensen Reduction | Zn(Hg), HCl, heat | Methylene (-CH₂-) |
This is an interactive data table. You can sort and filter the data.
Oxidation: Ketones are generally resistant to oxidation under mild conditions. Strong oxidizing agents and harsh conditions are required to cleave the carbon-carbon bonds adjacent to the carbonyl group. For this compound, oxidation of the carbonyl group is not a typical or synthetically useful reaction.
Photochemical Reactivity and Light-Induced Transformation Mechanisms
Benzophenone and its derivatives are well-known for their rich photochemical reactivity. acs.org Upon absorption of UV light, they are promoted to an excited singlet state, which then efficiently undergoes intersystem crossing to a more stable triplet state. nih.gov This triplet state is the primary species responsible for the subsequent photochemical reactions.
While specific data for this compound is unavailable, the general mechanism of benzophenone photolysis can be inferred.
Pathways: Upon UV irradiation, this compound is expected to form a triplet excited state. In the presence of hydrogen-donating solvents (like isopropanol) or other substrates, this triplet state can abstract a hydrogen atom, leading to the formation of a ketyl radical. Photoreduction is a characteristic reaction of benzophenones. acs.org Another potential pathway, particularly given the carbon-chlorine bonds, is reductive dehalogenation. The excited state of the molecule might facilitate the cleavage of a C-Cl bond, leading to the formation of aryl radicals. These highly reactive radical intermediates would then undergo further reactions such as hydrogen abstraction or dimerization.
Quantum Yields: The quantum yield is a measure of the efficiency of a photochemical process. researchgate.net For benzophenone itself, the quantum yield of intersystem crossing is nearly unity. nih.gov The quantum yield of the subsequent photoreduction or photodecomposition would depend on various factors, including the solvent, the presence of quenchers (like oxygen), and the nature of the substituents. The presence of heavy chlorine atoms could potentially influence the rates of intersystem crossing and other photophysical processes. Without experimental data, the quantum yields for the direct photolysis of this compound cannot be specified.
Intermediate Characterization: The primary intermediates in the direct photolysis would likely be the triplet excited state of the benzophenone derivative and various radical species (ketyl radicals, aryl radicals). These transient species are typically characterized using techniques like laser flash photolysis, which allows for their detection and the study of their kinetics on very short timescales. nih.gov
Benzophenones are excellent triplet photosensitizers. nih.govyoutube.com This means that after being excited by light, they can transfer their triplet energy to another molecule (an acceptor), causing it to become excited and undergo a chemical reaction while the benzophenone itself returns to the ground state.
Energy Transfer: For photosensitization to occur, the triplet energy of the sensitizer (B1316253) (the benzophenone derivative) must be greater than that of the acceptor molecule. The high triplet energy of benzophenones (around 69 kcal/mol) allows them to sensitize a wide variety of reactions. nih.gov
Free Radical Generation: The excited triplet state of this compound can generate free radicals through several mechanisms:
Hydrogen Abstraction: As mentioned, it can abstract a hydrogen atom from a suitable donor, generating a ketyl radical and a substrate-derived radical.
Electron Transfer: The excited state can also participate in electron transfer processes, either accepting or donating an electron to form radical ions.
Generation of Reactive Oxygen Species (ROS): In the presence of molecular oxygen, the excited triplet state of the benzophenone can transfer its energy to oxygen, converting it from its ground triplet state to the highly reactive singlet oxygen (¹O₂). nih.gov Singlet oxygen can then go on to oxidize various substrates.
The presence of chloro and methyl substituents on the aromatic rings can modulate the photophysical properties of the benzophenone core, such as the lifetime and energy of the triplet state, which in turn would affect its efficiency as a photosensitizer and its ability to generate free radicals.
Influence of Wavelength, Light Intensity, and Environmental Conditions on Photoreactivity
The photoreactivity of aromatic ketones like 3-Methyl-3',4',5'-trichlorobenzophenone is critically dependent on the absorption of ultraviolet (UV) radiation, which elevates the molecule to an excited electronic state. This process initiates a cascade of photochemical reactions.
Environmental Conditions: The surrounding chemical environment profoundly impacts photoreactivity pathways.
pH: The pH of the medium can influence the electronic state of the molecule, although for non-ionizable benzophenones, this effect is less direct than for phenolic analogues like Benzophenone-3. However, pH can significantly alter the production and quenching of reactive oxygen species (ROS) in the matrix, thereby indirectly affecting degradation kinetics. For instance, the contribution of hydroxyl radicals (•OH) to degradation processes is often enhanced at acidic pH values. researchgate.net
Dissolved Organic Matter (DOM): Natural waters contain DOM, such as humic and fulvic acids. DOM can play a dual role; it can act as a light screen, absorbing UV radiation and reducing the photons available to the target molecule, thus inhibiting direct photolysis. Conversely, excited-state DOM (³DOM*) can act as a photosensitizer, transferring energy to the benzophenone or generating ROS (e.g., singlet oxygen, •OH) that subsequently degrade the compound. Studies on related compounds show that humic acid can inhibit the degradation rate. researchgate.net
Presence of Other Species: Ions like bicarbonate (HCO₃⁻) have been shown to enhance the degradation rate of some benzophenones, potentially by acting as •OH scavengers and forming other reactive species. researchgate.net
Hydrolytic Stability and Kinetics Across Varying pH Conditions (Acidic, Neutral, Basic)
Benzophenones are characterized by a diaryl ketone structure, which is generally resistant to hydrolysis under neutral environmental conditions due to the strength and stability of the carbon-carbon bonds of the aromatic rings and the central carbonyl group. Significant degradation via hydrolysis typically requires forcing conditions, such as extreme pH and elevated temperatures.
The hydrolysis of organic compounds in aqueous solutions often follows pseudo-first-order kinetics, and the observed rate constant (k_obs) is a composite of contributions from acid-catalyzed, neutral, and base-catalyzed pathways. rsc.org The general relationship can be expressed as:
k_obs = k_H⁺[H⁺] + k_N + k_OH⁻[OH⁻]
Where:
k_H⁺ is the second-order rate constant for acid-catalyzed hydrolysis.
k_N is the pseudo-first-order rate constant for neutral hydrolysis (reaction with water).
k_OH⁻ is the second-order rate constant for base-catalyzed hydrolysis.
Under strongly acidic conditions, the reaction is accelerated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In strongly basic conditions, the direct nucleophilic attack of the hydroxide (B78521) ion (OH⁻) on the carbonyl carbon is the dominant degradation pathway. In the neutral pH range, the reaction rate is typically at its minimum.
The following interactive table illustrates the expected theoretical relationship between pH, the observed rate constant (k_obs), and the half-life (t½) for a compound susceptible to acid and base hydrolysis.
| Condition | pH | Dominant Mechanism | Theoretical k_obs (s⁻¹) | Theoretical Half-life (t½) |
|---|---|---|---|---|
| Strongly Acidic | 2 | Acid-Catalyzed | High | Short |
| Weakly Acidic | 5 | Neutral / Minimal | Very Low | Very Long |
| Neutral | 7 | Neutral / Minimal | Very Low | Very Long |
| Weakly Basic | 9 | Base-Catalyzed | Moderate | Moderate |
| Strongly Basic | 12 | Base-Catalyzed | Very High | Very Short |
Note: The values in this table are illustrative and represent the general kinetic trend for hydrolysis, not specific experimental data for this compound.
Reductive and Oxidative Degradation Pathways under Controlled Conditions
Oxidative Degradation: Advanced Oxidation Processes (AOPs) are effective for degrading recalcitrant organic molecules like chlorinated benzophenones. These methods rely on the generation of highly reactive species, primarily the hydroxyl radical (•OH). In processes like UV/H₂O₂ or UV/chlorination, •OH radicals attack the molecule non-selectively. nih.gov The degradation of this compound would likely proceed via:
Hydroxyl Radical Addition: •OH adds to the aromatic rings, forming hydroxylated intermediates.
Hydrogen Abstraction: •OH can abstract a hydrogen atom from the methyl group, initiating its oxidation.
Ring Opening: Subsequent attacks by •OH can lead to the cleavage of the aromatic rings, ultimately resulting in mineralization to CO₂, H₂O, and HCl.
In UV/chlorination systems, reactive chlorine species (RCS) such as the chlorine radical (•Cl) also contribute to degradation, particularly at neutral and basic pH values. researchgate.net
Reductive Degradation: Under reducing conditions, the primary degradation pathway for chlorinated aromatic compounds is reductive dechlorination. This is commonly achieved using zero-valent iron (ZVI, Fe⁰). scispace.comresearchgate.net The process involves the transfer of electrons from the ZVI surface to the chlorinated benzophenone. The mechanism is believed to proceed via the sequential replacement of chlorine atoms with hydrogen atoms (hydrogenolysis). nih.gov
For this compound, the pathway would be:
Fe⁰ → Fe²⁺ + 2e⁻
C₁₄H₉Cl₃O + H⁺ + 2e⁻ → C₁₄H₁₀Cl₂O + Cl⁻
This process would continue, reducing the trichlorobenzophenone to various dichlorobenzophenone and monochlorobenzophenone isomers, and finally to 3-methylbenzophenone. Bimetallic systems, such as palladium-coated iron (Pd/Fe), often show significantly enhanced reaction rates compared to ZVI alone. rsc.org
Formation of Adducts and Complexation with Small Molecules or Ions
The this compound molecule possesses two primary sites for interaction: the carbonyl group and the π-systems of the aromatic rings.
Complexation at the Carbonyl Group: The lone pairs of electrons on the carbonyl oxygen atom can act as a Lewis base, allowing the molecule to coordinate with metal ions or other Lewis acids. Studies on unsubstituted benzophenone have shown it can form complexes with alkali metals like lithium and can be encapsulated in molecular crystals of fluorinated metal complexes (e.g., with Cu²⁺ or Pd²⁺). researchgate.netmdpi.comelsevierpure.com The encapsulation is driven by interactions between the metal center and the π-system of the benzophenone rings (M···π interactions). mdpi.comelsevierpure.com
Adducts via Nucleophilic Attack: The carbonyl carbon is electrophilic and susceptible to attack by strong nucleophiles. While the aromatic rings provide significant steric hindrance, reactions with potent nucleophiles can lead to the formation of tetrahedral adducts. quora.comresearchgate.net For example, organometallic reagents or strong bases like sodium amide could potentially add across the C=O bond.
The electron-withdrawing chlorine atoms on one ring would increase the electrophilicity of the carbonyl carbon, making it theoretically more susceptible to nucleophilic attack compared to unsubstituted benzophenone.
Comparative Reactivity Studies Across Different Trichlorobenzophenone Isomers
The specific reactivity of this compound is dictated by the precise arrangement of its substituents, which differs from other possible isomers. The principles of structure-activity relationships allow for a comparison of its expected reactivity.
Electronic Effects: The three chlorine atoms are strongly electron-withdrawing via the inductive effect, which deactivates the aromatic ring to electrophilic attack but increases the electrophilicity of the carbonyl carbon. The methyl group is weakly electron-donating. In the subject compound, the three chlorines are on one ring and the methyl group is on the other. An isomer such as 2,4,6-trichloro-3'-methylbenzophenone would have different electronic properties. The presence of chlorine atoms ortho and para to the carbonyl linkage would more strongly withdraw electron density from the ketone group through resonance, potentially enhancing its photoreactivity and susceptibility to reduction.
Steric Effects: this compound lacks substituents in the ortho positions (positions 2, 6, 2', 6'). This lack of ortho-substituents means there is relatively low steric hindrance around the carbonyl group. This would allow the two phenyl rings to adopt a more coplanar conformation, which can enhance photochemical reactivity. In contrast, an isomer with an ortho-chlorine, such as 2,3',4'-trichloro-3-methylbenzophenone, would experience significant steric repulsion. This would force the chlorinated ring to twist out of plane with the carbonyl group, potentially decreasing conjugation and altering its UV absorption spectrum and photoreactivity. This steric hindrance would also impede nucleophilic attack at the carbonyl carbon.
The table below summarizes a theoretical comparison based on these principles.
| Isomer | Key Structural Feature | Expected Impact on Reactivity |
|---|---|---|
| 3-Methyl-3',4',5'-trichlorobenzophenone | No ortho-substituents. Separation of donating (CH₃) and withdrawing (Cl) groups on different rings. | - Lower steric hindrance.
|
| Hypothetical: 2,4-Dichloro-3'-methyl-5'-chlorobenzophenone | Chlorine in ortho-position (2-position). | - High steric hindrance, forcing ring twist.
|
| Hypothetical: 4-Methyl-2',4',6'-trichlorobenzophenone | Two ortho-chlorines and one para-chlorine on the same ring. | - Extreme steric hindrance.
|
Environmental Transformation and Degradation Pathways of 3 Methyl 3 ,4,5 Trichlorobenzophenone
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation, which includes photodegradation, hydrolysis, and atmospheric oxidation, plays a crucial role in the transformation of organic pollutants in the environment.
Photodegradation is a key process for the breakdown of aromatic compounds in the presence of sunlight. For 3-Methyl-3',4,5'-trichlorobenzophenone, this process is expected to occur in both aquatic and atmospheric environments. The benzophenone (B1666685) moiety can absorb ultraviolet (UV) radiation, leading to the excitation of the molecule and subsequent chemical reactions.
In aquatic systems, direct photolysis may occur, where the compound itself absorbs light and undergoes transformation. Additionally, indirect photolysis can be significant, involving photosensitizing agents naturally present in water, such as dissolved organic matter. These agents can produce reactive oxygen species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can then react with the target compound. mdpi.comnih.gov The primary photodegradation pathway for chlorinated aromatic compounds is often reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. csbsju.edu For this compound, this would lead to the formation of dichlorinated and monochlorinated benzophenone derivatives. Cleavage of the carbon-chlorine (C-Cl) bond is a likely initial step. researchgate.net
In the atmosphere, gas-phase photodegradation is also a potential pathway. The compound may be subject to direct photolysis by solar radiation, although its absorption spectrum would determine the efficiency of this process.
Table 1: Predicted Photodegradation Products of this compound
| Parent Compound | Potential Photodegradation Products | Environmental Compartment |
|---|---|---|
| This compound | Methyl-dichlorobenzophenones | Aquatic, Atmospheric |
| Methyl-monochlorobenzophenones | Aquatic, Atmospheric | |
| Hydroxylated derivatives | Aquatic |
Note: This table is predictive and based on the photodegradation pathways of analogous polychlorinated aromatic compounds.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the central carbonyl group (ketone) is generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). Unlike esters or amides, the carbon-carbon bonds adjacent to the carbonyl group in a ketone are stable and not readily cleaved by water.
However, extreme pH conditions (highly acidic or alkaline) could potentially promote hydrolysis, although such conditions are not common in most natural environments. The stability of the benzophenone structure to hydrolysis has been noted for related compounds. researchgate.net Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.
In the troposphere, organic compounds are primarily degraded by reactions with highly reactive species, including hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃).
The reaction with hydroxyl radicals (•OH) is likely to be the most significant atmospheric degradation pathway for this compound during the daytime. copernicus.org The •OH radical can react with the aromatic rings via addition to the double bonds or by abstracting a hydrogen atom from the methyl group. nih.gov The rate of these reactions is influenced by the number and position of the chlorine substituents. The presence of chlorine atoms on the aromatic rings can affect the reaction rates, and the formation of potentially toxic byproducts is a possibility. nih.gov
Reaction with ozone (O₃) is generally slower for aromatic compounds compared to alkenes unless activated by certain functional groups. For this compound, the reaction with ozone is expected to be a minor degradation pathway.
During the nighttime, nitrate radicals (NO₃) can be an important oxidant for certain organic compounds. researchgate.net The reactivity of this compound with NO₃ would depend on its specific chemical properties, but for many aromatic compounds, this pathway is less significant than the reaction with •OH.
Table 2: Estimated Atmospheric Lifetimes of Analogous Chlorinated Aromatic Compounds
| Compound Class | Reactant | Typical Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |
|---|---|---|---|
| Chlorinated Aromatic Ketones | •OH | 10⁻¹² - 10⁻¹¹ | Days to weeks |
| Chlorinated Aromatic Ketones | O₃ | < 10⁻¹⁸ | Months to years |
Note: This table provides estimated values based on data for structurally similar compounds and is for illustrative purposes. researchgate.net
Biotic Degradation Processes and Biotransformation Pathways
Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is a critical process for the removal of persistent organic pollutants from the environment.
The microbial degradation of this compound is likely to proceed through pathways similar to those observed for polychlorinated biphenyls (PCBs). researchgate.netnih.gov Aerobic degradation is expected to be initiated by dioxygenase enzymes, which introduce two hydroxyl groups onto one of the aromatic rings. This would be followed by ring cleavage and further degradation to simpler organic acids that can enter central metabolic pathways.
A plausible degradation pathway would involve:
Dioxygenation: An initial attack by a dioxygenase enzyme to form a cis-dihydrodiol.
Dehydrogenation: The cis-dihydrodiol is then dehydrogenated to form a dihydroxy-derivative.
Meta-cleavage: The aromatic ring is opened through meta-cleavage, leading to a chlorinated muconic semialdehyde derivative.
Further degradation: Subsequent enzymatic reactions would lead to the removal of chlorine atoms and the breakdown of the carbon skeleton.
The presence of the methyl group may influence the position of the initial dioxygenase attack. The degradation of the less chlorinated ring is often favored.
Table 3: Potential Microbial Metabolites of this compound
| Parent Compound | Potential Intermediate Metabolites | Proposed Enzymatic Step |
|---|---|---|
| This compound | Dihydroxylated methyl-trichlorobenzophenone | Dioxygenation |
| Dihydroxylated methyl-trichlorobenzophenone | Chlorinated ring-cleavage products | Meta-cleavage |
| Chlorinated ring-cleavage products | Chlorobenzoic acids | Further degradation |
Note: This table is based on proposed pathways analogous to PCB biodegradation.
While no specific microorganisms have been identified for the degradation of this compound, it is plausible that bacteria capable of degrading PCBs and other chlorinated aromatic compounds could also transform this molecule. researchgate.net Such bacteria are commonly found in contaminated soils and sediments.
Genera of bacteria that have been shown to degrade PCBs and related compounds include Pseudomonas, Rhodococcus, Burkholderia, and Sphingomonas. epa.gov The isolation of microorganisms capable of degrading this compound would likely involve enrichment culture techniques using the compound as a sole carbon source or in co-metabolism with other substrates. Characterization of such isolates would involve taxonomic identification (e.g., through 16S rRNA gene sequencing) and elucidation of the specific catabolic genes and enzymes involved in the degradation pathway.
Enzymatic Mechanisms Involved in Biotransformation Processes
The biotransformation of this compound is anticipated to be a slow process, characteristic of many polychlorinated aromatic compounds. Microorganisms, particularly bacteria and fungi, are the primary drivers of enzymatic degradation of such persistent organic pollutants in the environment. nih.govnih.gov The enzymatic breakdown of halogenated aromatics generally proceeds through a series of metabolic pathways. nih.govnih.govresearchgate.netmahidol.ac.th
The initial and often most challenging step is dehalogenation, which can occur aerobically or anaerobically. nih.govmicrobe.com Aerobic degradation is typically initiated by oxygenase enzymes that introduce hydroxyl groups onto the aromatic rings, making them more susceptible to cleavage. nih.govmicrobe.com For a compound like this compound, this could involve dioxygenases attacking one of the benzene (B151609) rings. Following hydroxylation, the ring is cleaved, and the resulting intermediates enter central metabolic pathways. nih.govnih.govresearchgate.net
Under anaerobic conditions, reductive dechlorination is a more common initial step, where chlorine atoms are sequentially removed and replaced by hydrogen atoms. nih.govmicrobe.comnih.gov This process is often carried out by specialized bacteria that use chlorinated compounds as electron acceptors. nih.gov The resulting less-chlorinated benzophenones would then be more amenable to further degradation.
Fungi, particularly white-rot fungi, possess powerful extracellular lignin-modifying enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which can non-specifically oxidize a wide range of persistent organic pollutants, including chlorinated compounds. nih.gov
Table 1: Key Enzyme Classes in the Biotransformation of Halogenated Aromatic Compounds
| Enzyme Class | Role in Degradation | Typical Organisms |
|---|---|---|
| Oxygenases | Incorporation of oxygen into the aromatic ring, initiating degradation. | Bacteria (e.g., Pseudomonas, Burkholderia) |
| Dehalogenases | Removal of halogen atoms from the molecule. | Aerobic and anaerobic bacteria |
| Peroxidases | Oxidative degradation, often non-specific. | White-rot fungi |
| Hydrolases | Cleavage of chemical bonds by the addition of water. | Various bacteria and fungi |
Environmental Fate Modeling and Prediction of Persistence in Different Media (e.g., Soil, Water, Air)
Predicting the environmental fate and persistence of this compound in the absence of empirical data relies on computational models, such as Quantitative Structure-Activity Relationship (QSAR) models. ecetoc.orgaftonchemical.comnih.govacs.orgnih.gov These models use the physicochemical properties of a chemical to predict its behavior in different environmental compartments.
Based on its structure—a benzophenone core with methyl and multiple chlorine substituents—the compound is expected to be hydrophobic and have a low vapor pressure. This suggests a strong tendency to partition from water into soil, sediment, and biota. mdpi.com Its persistence is likely to be high due to the presence of three chlorine atoms, which generally increase resistance to degradation. researchgate.net
Soil: In soil, this compound is expected to be relatively immobile due to strong adsorption to organic matter. Its degradation would be slow, primarily driven by microbial activity.
Water: In aquatic environments, the compound would likely be found in low concentrations in the water column and predominantly in sediments. Photodegradation could be a relevant removal process in sunlit surface waters, although the extent is unknown. nih.gov
Air: Due to its probable low volatility, long-range atmospheric transport is not expected to be a major distribution pathway.
The persistence of chlorinated aromatic compounds can be significant, with half-lives in the environment potentially spanning years. researchgate.net The multiple chlorine substituents on this compound suggest it would be more persistent than less chlorinated benzophenones. nih.gov
Characterization of Transformation Products and their Chemical Structures
Specific transformation products of this compound have not been documented in scientific literature. However, based on the degradation pathways of other chlorinated benzophenones and aromatic compounds, several potential products can be hypothesized. nih.govnih.govacs.orgresearchgate.netnih.gov
Potential Transformation Pathways and Products:
Reductive Dechlorination: Under anaerobic conditions, sequential removal of chlorine atoms would lead to the formation of di-, mono-, and non-chlorinated methylbenzophenones.
Hydroxylation: Aerobic microbial degradation could introduce hydroxyl groups onto the aromatic rings, forming various hydroxylated and chlorinated benzophenone derivatives.
Ring Cleavage: Following hydroxylation, enzymatic cleavage of one or both aromatic rings would result in the formation of chlorinated aliphatic acids and eventually mineralization to carbon dioxide and water. nih.govnih.govresearchgate.net
Photodegradation: In the presence of sunlight, photolytic cleavage of the carbon-chlorine bonds could occur, leading to less chlorinated benzophenones. nih.govresearchgate.netnih.gov Photochemical reactions could also lead to the formation of hydroxylated derivatives.
Table 2: Hypothetical Transformation Products of this compound
| Transformation Process | Potential Product(s) |
|---|---|
| Reductive Dechlorination | 3-Methyl-3',4'-dichlorobenzophenone, 3-Methyl-5'-chlorobenzophenone, etc. |
| Hydroxylation | Hydroxylated-trichloromethylbenzophenones |
| Ring Cleavage | Chlorinated aliphatic carboxylic acids |
The identification of these transformation products would require sophisticated analytical techniques such as high-resolution mass spectrometry. nih.govumb.edursc.orguzh.ch
Influence of Environmental Factors (e.g., pH, Temperature, Organic Matter) on Degradation Rates
Environmental conditions play a crucial role in determining the rate and extent of degradation of organic pollutants. mdpi.com
pH: The pH of the soil and water can significantly influence both microbial activity and the chemical stability of the compound. For some chlorinated compounds, degradation rates are higher in alkaline conditions, while for others, acidic environments are more favorable. The degradation of some benzophenone derivatives has been shown to be pH-dependent. researchgate.net
Temperature: Generally, microbial degradation rates increase with temperature up to an optimal point. Higher temperatures can also accelerate abiotic degradation processes like hydrolysis. The degradation of benzophenone-3, for example, is enhanced at higher temperatures. nih.govacs.org
Organic Matter: The presence of dissolved and particulate organic matter can have a dual effect. It can enhance photodegradation by acting as a photosensitizer but can also inhibit it by light screening. mdpi.com In soil, high organic matter content would increase the sorption of this compound, potentially reducing its bioavailability for microbial degradation but also decreasing its mobility.
Recalcitrance Assessment and Strategies for Enhanced Degradation
Given its chemical structure, this compound is expected to be a recalcitrant compound, resistant to natural degradation processes. nih.gov The presence of multiple chlorine atoms contributes to its stability and persistence in the environment. researchgate.net
Strategies for enhanced degradation of such persistent organic pollutants include:
Bioremediation: This involves the use of microorganisms with specific degradative capabilities to break down contaminants. oup.comnih.govmdpi.comcuni.cz Bioaugmentation (introducing specific microbes) and biostimulation (adding nutrients to stimulate indigenous microbes) are common bioremediation techniques.
Mycoremediation: The use of fungi, particularly white-rot fungi, and their powerful enzymes has shown promise for the degradation of a wide range of recalcitrant organic pollutants. nih.gov
Phytoremediation: Plants can be used to take up, accumulate, and in some cases, degrade organic pollutants from soil and water.
Advanced Oxidation Processes (AOPs): These are chemical treatment processes that generate highly reactive radicals, such as hydroxyl radicals, to oxidize and mineralize persistent organic pollutants. scispace.com Examples include ozonation, Fenton's reagent, and photocatalysis. nih.govresearchgate.net
Table 3: Comparison of Enhanced Degradation Strategies
| Strategy | Description | Advantages | Limitations |
|---|---|---|---|
| Bioremediation | Use of microorganisms to degrade pollutants. | Cost-effective, environmentally friendly. | Slow process, requires specific conditions. |
| Mycoremediation | Use of fungi to degrade pollutants. | Effective for a wide range of compounds. | Can be slow, requires specific fungal strains. |
| Phytoremediation | Use of plants to remove or degrade pollutants. | Aesthetically pleasing, low cost. | Limited to the root zone, slow process. |
| Advanced Oxidation | Chemical processes generating reactive radicals. | Rapid and effective for a broad range of compounds. | High cost, potential for byproduct formation. |
Further research is imperative to determine the actual environmental fate of this compound and to develop effective strategies for its potential remediation.
Derivatives, Analogs, and Structure Activity/property Relationships
Design and Synthesis of Novel Derivatives of 3-Methyl-3',4,5'-trichlorobenzophenone
The synthesis of new derivatives can be approached by targeting the three principal reactive sites of the molecule.
The benzylic methyl group is a prime site for functionalization due to the stability of the resulting benzylic radical or carbocation intermediates.
Oxidation to Carboxylic Acid: The methyl group can be oxidized to a carboxylic acid group. This transformation is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. Such a modification would drastically alter the polarity and acidity of the molecule, opening pathways for further derivatization, such as esterification or amidation.
Halogenation: The methyl group can undergo free radical halogenation to introduce one or more halogen atoms (e.g., -CH2X, -CHX2, -CX3). This can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2) under UV irradiation or with a radical initiator. The resulting haloalkyl group can then serve as a leaving group for nucleophilic substitution reactions.
Functionalization: The benzylic position can be functionalized through various C-H activation strategies. This could involve the introduction of hydroxyl, amino, or other functional groups, leading to a diverse range of derivatives with altered properties.
Table 1: Potential Derivatives via Methyl Group Modification
| Derivative Name | Modification | Potential Synthetic Reagent(s) | Expected Property Change |
| 3-(Carboxy)-3',4',5'-trichlorobenzophenone | Oxidation | KMnO4, H2SO4 | Increased polarity, acidity |
| 3-(Bromomethyl)-3',4',5'-trichlorobenzophenone | Bromination | N-Bromosuccinimide (NBS) | Increased reactivity for SN2 reactions |
| 3-(Trichloromethyl)-3',4',5'-trichlorobenzophenone | Chlorination | SO2Cl2, radical initiator | Increased lipophilicity |
| 3-(Hydroxymethyl)-3',4',5'-trichlorobenzophenone | Hydroxylation | Via halogenation and hydrolysis | Increased polarity, hydrogen bonding capability |
The existing chlorine atoms on the phenyl rings influence the regioselectivity of further electrophilic aromatic substitution reactions.
Further Halogenation: Introduction of additional halogen atoms onto the aromatic rings is possible. The directing effects of the existing substituents (the benzoyl group is meta-directing, while chlorine and methyl groups are ortho-, para-directing) would guide the position of the new halogen.
Nitration: The aromatic rings can be nitrated using a mixture of nitric acid and sulfuric acid. The position of the nitro group would be dictated by the directing effects of the substituents already present. The nitro group can subsequently be reduced to an amino group.
Amination: Direct amination of the chlorinated rings is challenging. A more common approach involves the initial nitration of the rings followed by reduction of the nitro group to an amino group. This amino group can then be further functionalized.
Alkylation: Friedel-Crafts alkylation could introduce alkyl groups onto the rings, though the presence of the deactivating benzoyl group might necessitate harsh reaction conditions.
Table 2: Potential Derivatives via Phenyl Ring Modification
| Derivative Name | Modification | Potential Synthetic Reagent(s) | Expected Property Change |
| 3-Methyl-2',3',4',5',6'-pentachlorobenzophenone | Further Chlorination | Cl2, Lewis acid catalyst | Increased lipophilicity and molecular weight |
| 3-Methyl-3',4',5'-trichloro-x-nitrobenzophenone | Nitration | HNO3, H2SO4 | Increased polarity, potential for further reduction |
| x-Amino-3-methyl-3',4',5'-trichlorobenzophenone | Amination (via nitration and reduction) | 1. HNO3, H2SO4; 2. Sn, HCl | Introduction of a basic functional group |
| x-Ethyl-3-methyl-3',4',5'-trichlorobenzophenone | Alkylation | C2H5Cl, AlCl3 | Increased lipophilicity |
The carbonyl group is a key reactive center in benzophenones.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This would introduce a hydroxyl group and a chiral center.
Grignard Reaction: Reaction with Grignard reagents (R-MgX) would lead to the formation of tertiary alcohols, with the introduction of a new alkyl or aryl group at the carbonyl carbon.
Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, using a phosphorus ylide. This would replace the C=O bond with a C=C bond.
Imine Formation: Condensation with primary amines can yield the corresponding imines, introducing a C=N bond in place of the C=O bond.
Table 3: Potential Derivatives via Carbonyl Group Modification
| Derivative Name | Modification | Potential Synthetic Reagent(s) | Expected Property Change |
| (3-Methylphenyl)(3',4',5'-trichlorophenyl)methanol | Reduction | NaBH4 | Introduction of a hydroxyl group |
| 1-(3-Methylphenyl)-1-(3',4',5'-trichlorophenyl)-1-ethanol | Grignard Reaction | CH3MgBr | Formation of a tertiary alcohol |
| 1-(3-Methylphenyl)-1-(3',4',5'-trichlorophenyl)ethene | Wittig Reaction | CH2=P(Ph)3 | Replacement of carbonyl with an alkene |
| N-((3-Methylphenyl)(3',4',5'-trichlorophenyl)methylene)aniline | Imine Formation | Aniline | Introduction of a C=N bond |
Systematic Investigation of Isomeric Trichlorobenzophenones and their Impact on Chemical Properties
The specific substitution pattern of the chlorine atoms on the phenyl rings is expected to have a significant impact on the molecule's chemical and physical properties. A systematic investigation of various trichlorobenzophenone isomers would be necessary to elucidate these structure-property relationships.
For instance, the position of the chlorine atoms can influence the electronic properties of the aromatic rings through inductive and resonance effects. This, in turn, would affect the reactivity of the carbonyl group and the acidity of any benzylic protons. Furthermore, the steric hindrance caused by chlorine atoms at different positions can impact the rate and feasibility of reactions at adjacent sites.
A comparative study of isomers could involve synthesizing a series of trichlorobenzophenones with varying chlorine substitution patterns and then systematically measuring key properties such as:
Spectroscopic Properties (UV-Vis, NMR, IR): To understand how the substitution pattern affects the electronic transitions and chemical shifts.
Electrochemical Properties (e.g., reduction potential): To quantify the electron-withdrawing effects of the different chlorination patterns.
Reactivity in model reactions: To compare the rates of reaction at the carbonyl group or the methyl group as a function of the isomer structure.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
QSAR and QSPR studies are powerful computational tools for correlating the structural features of molecules with their biological activity or physicochemical properties, respectively.
For this compound and its derivatives, QSAR/QSPR models could be developed to predict their reactivity and transformation rates in various chemical processes. This would involve calculating a range of structural descriptors and correlating them with experimentally determined reaction rates.
Key Structural Descriptors could include:
Electronic Descriptors:
Hammett constants (σ): To quantify the electron-donating or -withdrawing nature of substituents.
Calculated atomic charges: To identify the most electrophilic or nucleophilic sites.
HOMO and LUMO energies: To predict the susceptibility to nucleophilic or electrophilic attack.
Steric Descriptors:
Taft steric parameters (Es): To quantify the steric hindrance of substituents.
Topological Descriptors:
Connectivity indices: To describe the branching and connectivity of the molecular structure.
By establishing a statistically significant correlation between these descriptors and the observed reactivity, it would be possible to predict the behavior of new, unsynthesized derivatives. For example, a QSPR model could predict the rate of nucleophilic attack at the carbonyl carbon based on the electronic and steric properties of the substituents on the phenyl rings. Similarly, the rate of benzylic C-H bond abstraction could be correlated with descriptors that reflect the stability of the resulting radical.
Such studies would be invaluable in the rational design of novel derivatives of this compound with tailored reactivity and properties for specific applications.
Development of Predictive Models for Chemical Behavior
The prediction of a chemical's behavior without extensive empirical testing is a cornerstone of modern computational chemistry. For a compound like 3-Methyl-3',4',5'-trichlorobenzophenone, predictive models are invaluable for estimating its physicochemical, electronic, and biological properties. These models generally fall into two categories: Quantitative Structure-Activity Relationship (QSAR) models and quantum chemical models based on principles like Density Functional Theory (DFT).
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR modeling is a statistical approach that correlates a compound's chemical structure with a specific activity or property. researchgate.netmdpi.com These models are built by calculating a set of molecular descriptors for a series of related compounds and then using regression analysis to create a mathematical equation that links these descriptors to an observed property (e.g., UV absorption, biological activity, or environmental fate). researchgate.netresearchgate.net
For 3-Methyl-3',4',5'-trichlorobenzophenone, a QSAR model could be developed to predict properties such as its potential as a UV absorber or its interaction with biological systems. The first step involves calculating various molecular descriptors that quantify its structural, electronic, and physicochemical features. nih.gov
Table 1: Illustrative Molecular Descriptors for 3-Methyl-3',4',5'-trichlorobenzophenone
| Descriptor Category | Descriptor Example | Predicted Value for Target Compound | Significance |
| Constitutional | Molecular Weight (MW) | 335.63 g/mol | Relates to size and mass. |
| Topological | Wiener Index | (Value) | Describes molecular branching. |
| Electronic | Dipole Moment (DM) | (Value) | Indicates polarity and intermolecular interactions. scialert.net |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | (Value) | Predicts hydrophobicity and environmental partitioning. acs.org |
| Quantum Chemical | HOMO Energy | (Value) | Relates to the molecule's ability to donate electrons. researchgate.net |
| Quantum Chemical | LUMO Energy | (Value) | Relates to the molecule's ability to accept electrons. researchgate.net |
Once a database of such descriptors is compiled for a range of substituted benzophenones, statistical methods like multiple linear regression (MLR) are applied to build the predictive model. nih.gov The resulting model can then be used to estimate the activity of novel or untested compounds like 3-Methyl-3',4',5'-trichlorobenzophenone. researchgate.net
Quantum Chemical Models (DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), provide a more fundamental approach to predicting chemical behavior. scialert.net DFT calculations can determine the optimized three-dimensional geometry of a molecule and compute its electronic properties with high accuracy. researchgate.net For 3-Methyl-3',4',5'-trichlorobenzophenone, these calculations can predict key parameters that govern its reactivity and spectroscopic properties.
The substituents on the benzophenone (B1666685) core—a methyl group (electron-donating) and three chlorine atoms (electron-withdrawing and sterically hindering)—would significantly influence its electronic structure. acs.org DFT calculations can precisely quantify these effects.
Molecular Geometry: DFT can predict bond lengths, bond angles, and the dihedral angles between the phenyl rings and the central carbonyl group, which are critical for understanding steric effects and crystal packing. sci-hub.se
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (Eg) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
Spectroscopic Properties: Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, including the wavelength of maximum absorption (λmax). scialert.net This is particularly relevant for benzophenones, which are widely used as UV absorbers. nih.gov The calculations would likely show a π→π* transition and a lower energy n→π* transition, characteristic of the carbonyl chromophore. scialert.net
Table 2: Hypothetical DFT-Predicted Properties for 3-Methyl-3',4',5'-trichlorobenzophenone
| Property | Predicted Outcome | Influence of Substituents |
| HOMO-LUMO Gap (Eg) | ~4.5-5.0 eV | The combination of an electron-donating group (methyl) and electron-withdrawing groups (chloro) modulates the energy gap, affecting reactivity. |
| UV Absorption (λmax) | ~260-280 nm (π→π)~340-360 nm (n→π) | Chloro and methyl groups act as auxochromes, causing a bathochromic (red) shift compared to unsubstituted benzophenone. |
| Dipole Moment | High | The asymmetrical substitution with electronegative chlorine atoms would result in a significant molecular dipole moment. |
These computational models are essential tools for the rational design of new benzophenone derivatives, allowing for the in-silico screening of molecules to identify candidates with desired properties before undertaking laborious and costly chemical synthesis. mdpi.comufms.br
Synthesis and Characterization of Co-polymeric Derivatives for Material Science Applications
Benzophenone and its derivatives are frequently incorporated into polymers to serve as intrinsic photo-initiators or cross-linkers. mdpi.com Upon exposure to UV radiation, the benzophenone moiety can enter an excited triplet state and abstract a hydrogen atom from a nearby polymer chain, creating a covalent carbon-carbon bond that results in cross-linking. acs.orgmdpi.com This process enhances the mechanical stability, solvent resistance, and durability of the material. acs.org A co-polymeric derivative of 3-Methyl-3',4',5'-trichlorobenzophenone could be synthesized for applications in UV-curable coatings, adhesives, or biocompatible hydrogels. researchgate.net
Synthesis of a Polymerizable Monomer
To incorporate 3-Methyl-3',4',5'-trichlorobenzophenone into a polymer backbone, it must first be functionalized with a polymerizable group, such as a methacrylate (B99206). A common synthetic route involves introducing a hydroxyl group onto one of the aromatic rings, followed by esterification.
A hypothetical synthesis could start with a precursor like 4-hydroxy-3-methylbenzophenone, which would then be chlorinated to yield 4-hydroxy-3-methyl-3',4',5'-trichlorobenzophenone. This intermediate could then be reacted with methacryloyl chloride in the presence of a base like triethylamine (B128534) to yield the polymerizable monomer: (4-methacryloyloxy-3-methylphenyl)(3,4,5-trichlorophenyl)methanone.
Copolymerization
The resulting benzophenone-containing methacrylate monomer can be copolymerized with various other monomers using standard polymerization techniques, such as free radical polymerization initiated by AIBN (Azobisisobutyronitrile). The choice of co-monomer allows for the tuning of the final material's properties. For example, copolymerization with:
Methyl Methacrylate (MMA): Would produce a rigid, transparent thermoplastic with photocross-linkable properties.
Styrene: Would yield a styrenic copolymer with enhanced thermal and mechanical stability after UV curing.
Hydroxyethyl Methacrylate (HEMA): Would create a hydrophilic polymer suitable for hydrogel formation upon UV exposure.
Characterization of Co-polymeric Derivatives
A thorough characterization is essential to confirm the structure of the copolymer and to understand its properties.
Table 3: Characterization Techniques for a Co-polymer of 3-Methyl-3',4',5'-trichlorobenzophenone Derivative
| Technique | Purpose | Expected Results |
| ¹H NMR Spectroscopy | Confirm copolymer composition and structure. | Signals corresponding to the backbone of the co-monomer (e.g., MMA), along with characteristic aromatic proton signals from the benzophenone side chain. The ratio of integrated peak areas would confirm the monomer incorporation ratio. nih.gov |
| FT-IR Spectroscopy | Identify functional groups. | Characteristic absorption bands for the ester carbonyl (~1730 cm⁻¹), the benzophenone carbonyl (~1660 cm⁻¹), and C-Cl bonds in the aromatic region. nih.gov |
| Gel Permeation Chromatography (GPC) | Determine molecular weight (Mn, Mw) and polydispersity index (PDI). | Provides information on the average chain length and the distribution of chain lengths, which affects mechanical properties. |
| Differential Scanning Calorimetry (DSC) | Measure the glass transition temperature (Tg). | The Tg indicates the temperature at which the polymer transitions from a glassy to a rubbery state. The presence of the bulky benzophenone side group would likely increase the Tg compared to the homopolymer of the co-monomer. acs.org |
| UV-Vis Spectroscopy | Confirm the presence of the benzophenone chromophore and study cross-linking kinetics. | An absorption maximum characteristic of the substituted benzophenone moiety. The decrease in this absorption peak upon UV irradiation can be monitored to study the rate of the photocross-linking reaction. acs.orgnih.gov |
The resulting co-polymeric material, containing covalently bonded 3-Methyl-3',4',5'-trichlorobenzophenone units, would be a functional material that can be processed and subsequently cured or cross-linked using UV light to achieve its final, desired properties for advanced material science applications. rsc.org
Potential Applications in Advanced Materials and Chemical Synthesis
Utility as Key Chemical Intermediates in Fine Chemical Synthesis
The molecular architecture of 3-Methyl-3',4',5'-trichlorobenzophenone, featuring a reactive ketone group and multiple chlorinated sites on the aromatic rings, makes it a versatile intermediate in fine chemical synthesis. Halogenated organic compounds are foundational in the production of pharmaceuticals and agrochemicals. For instance, complex heterocyclic compounds used in agrochemicals sometimes incorporate a 3,4,5-trichlorophenyl group, suggesting that precursors with this moiety are valuable in their synthesis pathways. pharmaffiliates.com The synthesis of specialized isoxazole (B147169) derivatives for pharmaceutical or agrochemical use often involves multi-component reactions where substituted aromatic aldehydes or ketones are key starting materials. nih.gov This positions 3-Methyl-3',4',5'-trichlorobenzophenone as a potential precursor for creating more complex, high-value molecules.
Precursors for Advanced Organic Materials: Polymerizable Monomers for Functional Polymers
For 3-Methyl-3',4',5'-trichlorobenzophenone to serve as a precursor for polymerizable monomers, its structure would need to be chemically modified to include functional groups capable of polymerization, such as vinyl, acrylate, or epoxy groups. The existing aromatic rings and ketone group provide sites for such functionalization. The incorporation of the benzophenone (B1666685) moiety into a polymer backbone is a known strategy to create materials with specific photoactive properties. google.com By transforming the molecule into a monomer, it could be used to produce functional polymers with enhanced thermal stability, flame retardancy (due to the chlorine content), and photosensitivity.
Exploration in Catalysis: Ligand Design or Organocatalysis
In the field of catalysis, the potential of 3-Methyl-3',4',5'-trichlorobenzophenone is speculative but rooted in its chemical structure. The carbonyl oxygen possesses lone pairs of electrons that could coordinate with metal centers, making it a potential, albeit simple, ligand. For more effective use in ligand design, the molecule would likely need to be derivatized to introduce stronger donor atoms like nitrogen or phosphorus to create a chelating effect. As an organocatalyst, the ketone group could potentially be explored for reactions where it can activate substrates, although this application is less common for benzophenones compared to other carbonyl compounds.
Research into Corrosion Inhibition Properties and Mechanisms
Organic compounds containing heteroatoms (like oxygen), aromatic rings, and π-electrons are frequently investigated as corrosion inhibitors. nih.gov These molecules can adsorb onto a metal surface, forming a protective barrier that impedes corrosive electrochemical reactions. nih.govicrc.ac.ir The adsorption can be physisorption (electrostatic attraction) or chemisorption (bond formation). icrc.ac.iridk.org.rs The effectiveness of such inhibitors is often studied using weight loss measurements and electrochemical techniques. icrc.ac.irresearchgate.net Triazole derivatives, for example, have shown high inhibition efficiencies for metals in acidic or saline solutions. icrc.ac.irresearchgate.net The aromatic structure and carbonyl oxygen of 3-Methyl-3',4',5'-trichlorobenzophenone make it a plausible candidate for research into corrosion inhibition, with its mechanism likely involving adsorption onto the metal surface. icrc.ac.ir
| Feature | Mechanism of Action | Supporting Principle |
| Aromatic Rings | Adsorption onto the metal surface via π-electron interaction. | Organic molecules with conjugated double bonds and heteroatoms can form protective layers on metal surfaces. idk.org.rs |
| Carbonyl Group (Oxygen) | The oxygen atom acts as an adsorption center due to its lone pair of electrons. | Heteroatoms like O and N are known to coordinate with metal d-orbitals, facilitating the formation of an inhibitive film. nih.gov |
| Protective Layer | Forms a physical barrier that blocks corrosive species from reaching the metal. | The inhibitor layer reduces the transport of corrosive agents to the metal surface, slowing down both anodic and cathodic reactions. nih.govresearchgate.net |
Exploration in Agrochemistry as Candidate Herbicides or Pesticides (Focus on Chemical Mechanisms of Action)
Chlorinated aromatic compounds are a cornerstone of the agrochemical industry. The synthesis of potent pesticides and herbicides often relies on halogenated intermediates. google.com For example, the ectoparasiticide Lotilaner is a complex molecule containing a trichlorophenyl group. pharmaffiliates.com The mechanism of action for such compounds can vary widely but often involves the inhibition of specific enzymes or disruption of biological processes in the target pest or weed. The structure of 3-Methyl-3',4',5'-trichlorobenzophenone could be explored as a basic scaffold (a pharmacophore) from which more complex and biologically active agrochemicals could be designed and synthesized.
Application as Derivatizing Agents in Advanced Analytical Chemistry for Detection or Separation
In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. This is particularly useful in gas chromatography-mass spectrometry (GC-MS) to improve the volatility or thermal stability of an analyte or to introduce a functionality that gives a stronger signal. nih.gov For instance, the mutagen MX is derivatized with alcohols to lower its detection limits in GC-MS analysis of drinking water. nih.gov For 3-Methyl-3',4',5'-trichlorobenzophenone to function as a derivatizing agent, its carbonyl group could be reacted with specific functional groups on a target analyte (e.g., amines or hydrazines) to form a stable, easily detectable derivative. The presence of three chlorine atoms would provide a distinct isotopic pattern in mass spectrometry, aiding in identification and quantification.
Advanced Analytical Methodologies for Environmental Detection and Quantification
Chromatographic Techniques for Separation and Detection
Chromatographic techniques are fundamental for isolating the target analyte from complex environmental matrices. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.
Gas chromatography is well-suited for the analysis of semi-volatile compounds like 3-Methyl-3',4',5'-trichlorobenzophenone. The separation is achieved in a capillary column, and detection is performed by a detector that offers high sensitivity and selectivity towards the analyte.
An Electron Capture Detector (ECD) is particularly effective for analyzing halogenated compounds. agilent.comgcms.cz The ECD offers exceptional sensitivity to electrophilic substances, such as chlorinated molecules, allowing for the detection of these compounds at very low concentrations in environmental samples. gcms.czusgs.gov The operating principle involves a radioactive source (typically ⁶³Ni) that emits beta particles, creating a steady current of free electrons. When an electronegative compound like 3-Methyl-3',4',5'-trichlorobenzophenone passes through the detector, it captures electrons, causing a decrease in the current that is proportional to its concentration. agilent.com
Mass Spectrometry (MS) used as a detector for GC provides both high sensitivity and structural information, making it a powerful tool for confirmation of the analyte's identity.
Illustrative GC-ECD Operating Conditions:
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Injector Temp. | 280 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 150°C (1 min), ramp to 300°C at 10°C/min, hold 5 min |
| Detector | Micro-Electron Capture Detector (µ-ECD) |
| Detector Temp. | 330 °C |
| Makeup Gas | Nitrogen or Argon/Methane |
High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for compounds that may be thermally labile or not sufficiently volatile. For a compound like 3-Methyl-3',4',5'-trichlorobenzophenone, reversed-phase HPLC on a C18 column is a common approach. nih.govresearchgate.net
Detection can be achieved using a UV-Vis or a Diode Array Detector (DAD). Benzophenones possess chromophores that absorb UV light, typically in the range of 200-400 nm. nih.gov The substitution pattern on the benzophenone (B1666685) core, including the methyl and chloro groups, will influence the specific wavelength of maximum absorbance (λmax). scialert.netmdpi.com A DAD provides the additional benefit of acquiring a full UV spectrum of the eluting peak, which aids in peak identification and purity assessment. mdpi.com Coupling HPLC with a mass spectrometer (LC-MS) offers even greater selectivity and sensitivity. mdpi.com
Illustrative HPLC-UV/DAD Method Parameters:
| Parameter | Value |
| HPLC System | Shimadzu Prominence-i or equivalent |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30-40 °C |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Wavelength | Estimated λmax ~250-260 nm (based on benzophenone structure) |
| Injection Vol. | 10-20 µL |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the unambiguous identification and precise quantification of environmental contaminants.
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. chromatographyonline.com As the separated components elute from the GC column, they enter the ion source of the mass spectrometer where they are ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a chemical "fingerprint." libretexts.org
For 3-Methyl-3',4',5'-trichlorobenzophenone, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the carbonyl group and the loss of chlorine atoms or methyl groups. scirp.orgresearchgate.net The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be a key feature for identification. nih.gov By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific fragment ions are monitored, the sensitivity and selectivity of the analysis can be significantly enhanced. chromatographyonline.com
Expected GC-MS Fragmentation Data (Illustrative):
| Feature | Description |
| Molecular Ion (M⁺) | A cluster of peaks reflecting the isotopic distribution of the three chlorine atoms. |
| Key Fragment 1 | Loss of a chlorine atom (-Cl). |
| Key Fragment 2 | Cleavage yielding the trichlorobenzoyl cation. |
| Key Fragment 3 | Cleavage yielding the methyl-substituted phenyl cation. |
| Isotopic Pattern | Characteristic pattern for a molecule containing three chlorine atoms, aiding in confirmation. |
For the analysis of trace levels of contaminants in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice. rsc.org It offers superior sensitivity and selectivity compared to single-stage MS methods. The technique involves an LC separation followed by a mass spectrometer with two mass analyzers in series (e.g., a triple quadrupole).
In the first mass analyzer, a specific precursor ion (often the protonated molecule [M+H]⁺ or the molecular ion) of the target analyte is selected. This ion is then fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly specific and significantly reduces background noise, enabling very low detection limits. nih.gov LC-MS/MS is also invaluable for identifying metabolites, as it can target predicted metabolic products and confirm their structure through fragmentation patterns. nih.gov
Illustrative LC-MS/MS Parameters:
| Parameter | Value |
| LC System | UHPLC system for fast and efficient separation |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Precursor Ion | [M+H]⁺ or [M-H]⁻ corresponding to the compound's molecular weight |
| Product Ions | Specific fragments resulting from collision-induced dissociation |
| Collision Energy | Optimized for maximum product ion intensity |
| Application | Ultra-trace quantification in water, soil, and biological samples |
Spectroscopic Quantification Methods (e.g., UV-Vis Spectrophotometry)
While chromatographic methods are essential for separation, direct spectroscopic techniques like UV-Vis spectrophotometry can be used for quantification, particularly for purer samples or after an effective extraction and cleanup procedure. The benzophenone core structure is a strong chromophore. researchgate.net The absorption spectrum of benzophenone derivatives is influenced by the nature and position of substituents on the aromatic rings. nih.govscialert.net
For 3-Methyl-3',4',5'-trichlorobenzophenone, the methyl group (an electron-donating group) and the chlorine atoms (electron-withdrawing and electron-donating via resonance) will cause shifts in the absorption maxima (λmax) compared to unsubstituted benzophenone. mdpi.com Quantification is achieved by measuring the absorbance at λmax and using a calibration curve prepared with standards of known concentration, following the Beer-Lambert law. However, this method lacks the specificity of chromatographic techniques and is susceptible to interference from other UV-absorbing compounds in the sample matrix. conicet.gov.ar
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis routes for 3-Methyl-3',4,5'-trichlorobenzophenone?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using methyl-substituted aromatic precursors and trichlorobenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃). Alternatively, halogenation of pre-synthesized benzophenone derivatives (e.g., methyl-substituted benzophenone) with Cl₂ or SOCl₂ in controlled conditions can introduce chlorine atoms at specific positions. Reaction optimization may involve adjusting stoichiometry, solvent polarity (e.g., dichloromethane or 1,4-dioxane), and temperature (room temperature to reflux) .
- Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-halogenation. Purification typically involves column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify methyl and aromatic proton environments (e.g., δ ~2.15 ppm for methyl groups, aromatic protons at δ 6.6–7.8 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and C-Cl bonds (~550–850 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve molecular geometry and substituent positions .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Methodological Answer :
- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃, ZnCl₂) to reduce side reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Temperature Gradients : Lower temperatures (0–25°C) minimize decomposition; higher temperatures (reflux) accelerate slow reactions.
- Stoichiometric Ratios : Optimize molar ratios of methyl-substituted precursors to halogenating agents (e.g., 1:3 for Cl substitution) .
Q. How should researchers address discrepancies in spectral data during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with computational simulations (e.g., DFT calculations) or literature analogs (e.g., 3,4,5-Trifluorobenzophenone ).
- Impurity Analysis : Use HPLC or GC-MS to detect byproducts (e.g., incomplete chlorination products) and refine purification protocols .
- Isotopic Labeling : Deuterated solvents or ¹³C-labeled reactants can resolve overlapping signals in NMR .
Q. What strategies are recommended for studying the environmental degradation pathways of this compound?
- Methodological Answer :
- Photolysis Studies : Expose the compound to UV light in aqueous/organic solvents to identify photodegradation products (e.g., hydroxylated derivatives).
- Biodegradation Assays : Use microbial consortia or enzymatic systems (e.g., laccases) to assess breakdown efficiency.
- LC-MS/MS Analysis : Quantify degradation intermediates and propose pathways based on fragment patterns .
Q. How can impurities in synthesized this compound be quantified and mitigated?
- Methodological Answer :
- Chromatographic Methods : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and reference standards (e.g., 4-Chlorobenzophenone ) to quantify impurities.
- Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to selectively crystallize the target compound.
- Reaction Quenching : Introduce scavengers (e.g., silica gel) to trap unreacted halogenating agents.
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid dermal contact.
- Ventilation : Perform reactions in fume hoods to prevent inhalation of volatile chlorinated byproducts.
- Waste Disposal : Collect halogenated waste in sealed containers for incineration or approved hazardous waste facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
